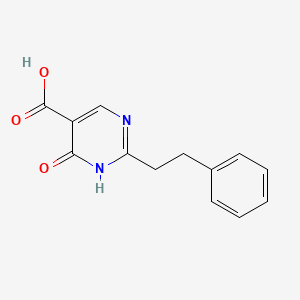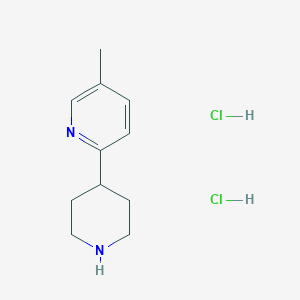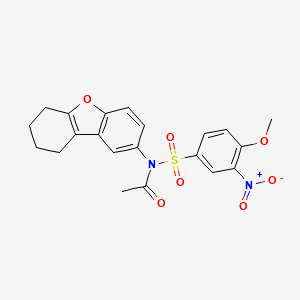![molecular formula C21H19N3O4S2 B2493388 N-(3-methoxyphenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide CAS No. 1207026-69-4](/img/structure/B2493388.png)
N-(3-methoxyphenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is part of a class of substances that have been studied for various applications due to their unique chemical structures and properties. These studies encompass synthesis methods, molecular structure analyses, chemical reactions, and both physical and chemical property evaluations.
Synthesis Analysis
The synthesis of compounds similar to "N-(3-methoxyphenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide" often involves complex reactions such as the condensation of specific sulfonamide and thiophene derivatives. These processes are designed to create compounds with potential biological activity, including anti-inflammatory and anticancer properties (Gangapuram & Redda, 2009).
Molecular Structure Analysis
The molecular structure of compounds within this class has been characterized using various spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, and mass spectrometry. These analyses confirm the presence of the intended functional groups and the overall molecular architecture (Hayun et al., 2012).
Chemical Reactions and Properties
These compounds participate in several chemical reactions, reflecting their reactivity towards different chemical agents. Their sulfonamide and thiophene components are crucial for their biological activity and are often the focus of synthesis and modification studies aimed at enhancing their therapeutic potential (Malmström et al., 2012).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability of these compounds, are influenced by their molecular structures. These properties are essential for determining their suitability for various applications, particularly in medicinal chemistry (Zhang Peng-yun, 2013).
Chemical Properties Analysis
The chemical properties of these compounds, including their reactivity, potential as corrosion inhibitors, and interaction with biological targets, have been extensively studied. These investigations provide insights into their mechanism of action at the molecular level and their potential applications in various fields, such as anticancer therapy (Bouklah et al., 2006).
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Characterization
The compound has been utilized in various chemical synthesis processes. For instance, it has been involved in the synthesis of benzene sulfonamide pyrazole oxadiazole derivatives, which have potential as antimicrobial and antitubercular agents. These derivatives were synthesized through reactions involving benzene sulfonamide and evaluated for their antimicrobial efficacy, showing promise against E. coli, P. aeruginosa, S. aureus, and S. pyogenes, as well as antitubercular activity against M. tuberculosis H37Rv (Shingare et al., 2022).
Biological Activities and Medical Applications
The compound has also been part of studies exploring its biological activities. For example, it has been used in the synthesis of new Cu(II) complexes, which demonstrated nuclease binding activity and cytotoxicity against melanoma cells, showing higher activity compared to a platinum drug, carboplatin (Hangan et al., 2016). Additionally, it was used in creating substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl] benzamide/benzene sulfonamides with anti-inflammatory and anti-cancer properties (Gangapuram & Redda, 2009).
Anticancer Evaluation
A study evaluated derivatives of the compound for anticancer activity against human cancer cell lines, including MCF-7 (breast), A549 (lung), Du-145 (prostate), and MDA MB-231 (breast). The compounds demonstrated good to moderate activity on all cell lines, showcasing their potential as anticancer agents (Yakantham et al., 2019).
Wirkmechanismus
Target of Action
The first step in understanding the mechanism of action of a compound is to identify its primary targets. These could be proteins, enzymes, or other molecules in the body. The compound’s structure can give clues about its potential targets. Experimental methods such as affinity chromatography or mass spectrometry can be used to identify these targets .
Mode of Action
Once the targets are identified, the next step is to understand how the compound interacts with these targets. This could involve binding studies to determine the affinity of the compound for its target, or structural studies to understand how the compound binds to its target .
Biochemical Pathways
The compound’s effect on biochemical pathways can be studied using techniques such as metabolomics or proteomics. These studies can help identify the downstream effects of the compound’s action, such as changes in metabolic activity or protein expression .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(3-methoxyphenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S2/c1-14-7-9-15(10-8-14)20-22-21(28-23-20)19-18(11-12-29-19)30(25,26)24(2)16-5-4-6-17(13-16)27-3/h4-13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMQLTJNZVXEWOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[2-(2-phenoxyacetyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2493306.png)

![N-(2-bromophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2493309.png)
![5-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one](/img/structure/B2493310.png)
![({2-[(1H-indol-2-ylcarbonyl)amino]ethyl}amino)(oxo)acetic acid](/img/structure/B2493311.png)
![{6-Chloro-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2493313.png)


![4-[(Oxolan-3-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B2493319.png)
![2-[8-(benzylthio)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2493320.png)
![2-(4-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide](/img/structure/B2493321.png)

